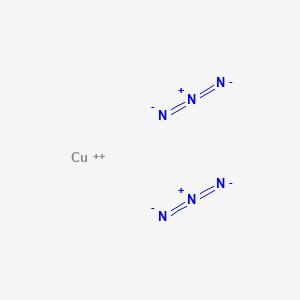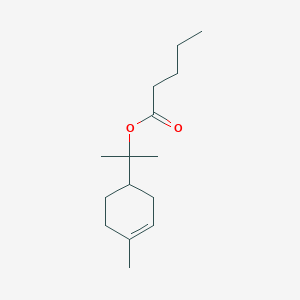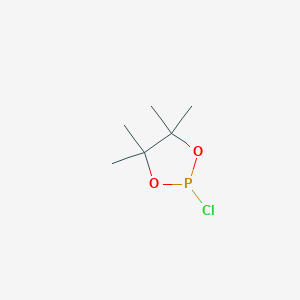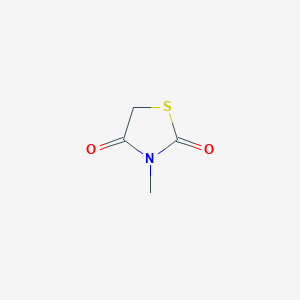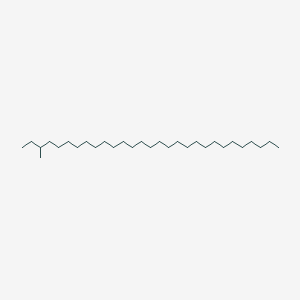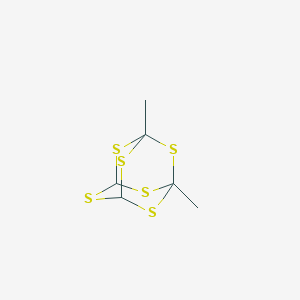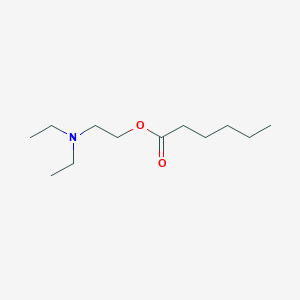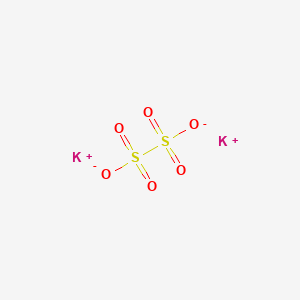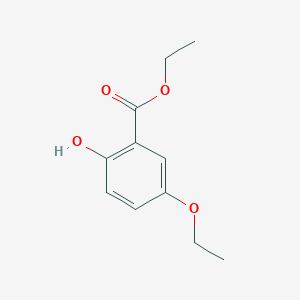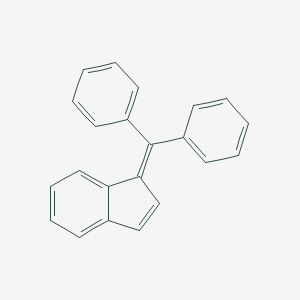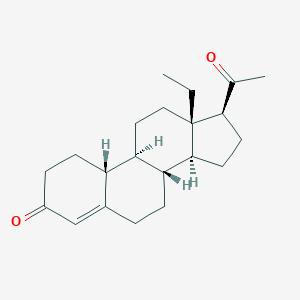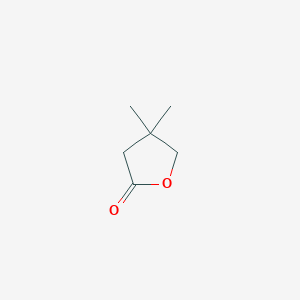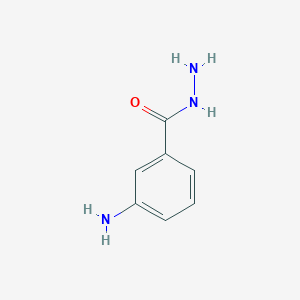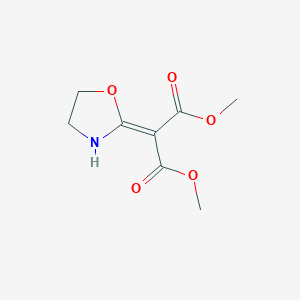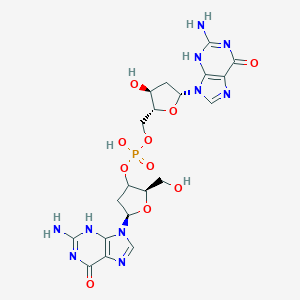
Deoxyguanylyl-(3'-5')-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyguanylyl-(3'-5')-guanosine, also known as ApppG, is a dinucleotide molecule that plays a crucial role in various biological processes. This molecule is a precursor of ApppGp, which is an important intermediate in the biosynthesis of m7GpppN cap structure of eukaryotic mRNA. ApppG has also been implicated in the regulation of the immune response and in the replication of certain viruses.
Mécanisme D'action
The mechanism of action of Deoxyguanylyl-(3'-5')-guanosine is complex and involves multiple steps. In eukaryotic cells, Deoxyguanylyl-(3'-5')-guanosine is converted to Deoxyguanylyl-(3'-5')-guanosinep by RNA triphosphatase, which is then added to the 5' end of mRNA by RNA guanylyltransferase. This results in the formation of the m7GpppN cap structure, which is essential for mRNA stability, translation initiation, and export from the nucleus. In addition, Deoxyguanylyl-(3'-5')-guanosine has been shown to regulate the immune response by activating the NLRP3 inflammasome and inducing the production of pro-inflammatory cytokines. Deoxyguanylyl-(3'-5')-guanosine has also been implicated in the replication of certain viruses, including hepatitis C virus and coronaviruses.
Effets Biochimiques Et Physiologiques
Deoxyguanylyl-(3'-5')-guanosine has several biochemical and physiological effects. For example, Deoxyguanylyl-(3'-5')-guanosine can stimulate the activity of RNA helicases, which are enzymes that unwind RNA molecules during transcription and translation. In addition, Deoxyguanylyl-(3'-5')-guanosine can inhibit the activity of RNA polymerases, which are enzymes that synthesize RNA molecules. Deoxyguanylyl-(3'-5')-guanosine has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Deoxyguanylyl-(3'-5')-guanosine has several advantages for lab experiments. For example, Deoxyguanylyl-(3'-5')-guanosine is a stable molecule that can be easily synthesized and purified. In addition, Deoxyguanylyl-(3'-5')-guanosine is a versatile substrate that can be used to study various enzymes and biological processes. However, Deoxyguanylyl-(3'-5')-guanosine also has some limitations. For example, Deoxyguanylyl-(3'-5')-guanosine is a relatively expensive molecule, and its synthesis requires specialized equipment and expertise. In addition, Deoxyguanylyl-(3'-5')-guanosine can be toxic to cells at high concentrations, which limits its use in cell-based assays.
Orientations Futures
There are several future directions for research on Deoxyguanylyl-(3'-5')-guanosine. For example, the mechanism of action of Deoxyguanylyl-(3'-5')-guanosine in the regulation of the immune response and the replication of certain viruses needs to be further elucidated. In addition, the role of Deoxyguanylyl-(3'-5')-guanosine in other biological processes, such as RNA splicing and mRNA decay, needs to be investigated. Furthermore, the development of new methods for the synthesis and purification of Deoxyguanylyl-(3'-5')-guanosine could lead to new applications in scientific research.
Méthodes De Synthèse
The synthesis of Deoxyguanylyl-(3'-5')-guanosine involves the condensation of guanosine 5'-diphosphate (GDP) and guanosine 5'-triphosphate (GTP) in the presence of pyrophosphatase. This reaction results in the formation of Deoxyguanylyl-(3'-5')-guanosine and inorganic pyrophosphate (PPi). The reaction can be monitored by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
Deoxyguanylyl-(3'-5')-guanosine has been widely used in scientific research as a tool to study various biological processes. For example, Deoxyguanylyl-(3'-5')-guanosine has been used to investigate the mechanism of mRNA cap synthesis and the role of cap structures in translation initiation. Deoxyguanylyl-(3'-5')-guanosine has also been used to study the regulation of the immune response and the replication of certain viruses. In addition, Deoxyguanylyl-(3'-5')-guanosine has been used as a substrate for various enzymes, including RNA capping enzymes, RNA helicases, and RNA polymerases.
Propriétés
Numéro CAS |
15180-30-0 |
|---|---|
Nom du produit |
Deoxyguanylyl-(3'-5')-guanosine |
Formule moléculaire |
C20H25N10O10P |
Poids moléculaire |
596.4 g/mol |
Nom IUPAC |
[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O10P/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34)/t7-,8?,9+,10+,11+,12+/m0/s1 |
Clé InChI |
KGXGIPRRDQWVET-CBJMTSFPSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=NC6=C5NC(=NC6=O)N)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5NC(=NC6=O)N)O |
Synonymes |
deoxyguanylyl-(3'-5')-guanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



